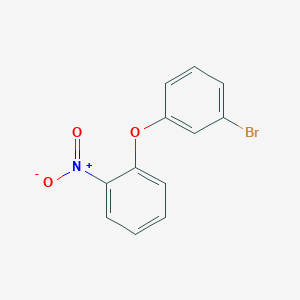

1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine

Übersicht

Beschreibung

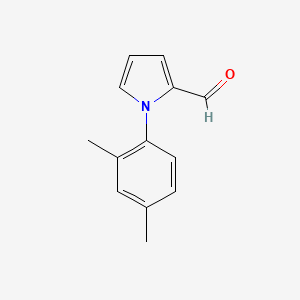

1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine is a compound that belongs to the piperazine class, which is known for its diverse pharmacological properties. Piperazine derivatives have been extensively studied for their potential as central nervous system agents, antibacterial agents, and in various other therapeutic areas. The specific compound , while not directly mentioned in the provided papers, is structurally related to the compounds discussed in these studies, which focus on the synthesis, characterization, and evaluation of piperazine derivatives with various substituents that influence their biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine core to enhance biological activity and improve pharmacokinetic properties. For instance, the synthesis of analogs with improved bioavailability was achieved by modifying the benzyl group on the piperazine ring and introducing nitrogen atoms into the aromatic ring . Similarly, the synthesis of heterocyclic (2-nitrophenyl)piperazines was performed to evaluate their binding affinity to different receptors, indicating the importance of the nitrophenyl group in receptor binding . These studies suggest that the synthesis of 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine would likely involve similar strategies to introduce the bromo and nitro substituents to the phenyl ring, which are expected to influence the compound's biological activity.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets. X-ray crystallography studies have provided insights into the conformation and geometry of these compounds. For example, a novel 1-benzhydryl piperazine derivative was found to have a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . The crystal structures of related triazenes revealed different conformations of the piperazine ring, such as the unusual pseudo-boat conformation . These findings highlight the significance of the molecular structure in the biological function of piperazine derivatives, and similar analyses would be essential for understanding the properties of 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine.

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that are essential for their synthesis and modification. The nucleophilic substitution reaction was employed to synthesize a benzhydryl piperazine derivative . Additionally, amination reactions have been used to introduce amino groups into the piperazine structure, as seen in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . These reactions are indicative of the types of chemical transformations that could be applied to synthesize and modify 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and crystallinity, are influenced by their molecular structure and substituents. The introduction of nitro groups and other substituents has been shown to affect the antibacterial activity and bioavailability of these compounds . The supramolecular assembly and crystallization behavior of piperazine salts have also been studied, revealing the impact of aromatic carboxylic acids on the dimensionality of the crystal structure . These aspects are critical for the development of piperazine-based drugs, and a thorough analysis of the physical and chemical properties would be necessary for 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine to assess its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Supramolecular Assembly

- Syntheses and crystal structures : The synthesis of new salts of the 4-(4-nitrophenyl)piperazin-1-ium cation, co-crystallized with aromatic carboxylic acids, demonstrates the potential for creating diverse molecular structures. One salt exhibits a two-dimensional supramolecular assembly, while another shows a three-dimensional structure. This highlights the compound's utility in crystallography and materials science (Prasad et al., 2022).

Antimicrobial Applications

In vitro antimicrobial evaluation : A study on hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines tested for antibacterial and antifungal activities showed that several compounds demonstrated notable activity against various bacterial strains like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Saccharomyces cerevisiae (Yung et al., 1971).

Synthesis and antibacterial activities of new derivatives : The synthesis of new urea and thiourea derivatives of piperazine doped with Febuxostat highlighted their promising antiviral and antimicrobial activities. This includes notable efficacy against Tobacco mosaic virus and various bacterial strains, suggesting potential applications in antiviral and antibacterial drug development (Reddy et al., 2013).

Anti-Cancer Applications

- Antiproliferative and erythroid differentiation against leukemia : Piperazine derivatives were found to have inhibitory effects on the proliferation of K-562 cell lines, a type of chronic myelogenous leukemia. This suggests potential applications in developing anti-cancer therapies (Saab et al., 2013).

Bacterial Biofilm Inhibition

- Novel bis(pyrazole-benzofuran) hybrids with piperazine linkers : These compounds showed significant antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including MRSA and VRE. This suggests their potential use in combating bacterial biofilms and resistant bacterial strains (Mekky & Sanad, 2020).

Eigenschaften

IUPAC Name |

1-benzyl-4-(4-bromo-2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2/c18-15-6-7-16(17(12-15)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSTXMIJSXRRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429144 | |

| Record name | 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine | |

CAS RN |

883522-59-6 | |

| Record name | 1-Benzyl-4-(4-bromo-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B1336161.png)

![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)